Acetylsalicylic Acid-d4 Acetylsalicylic Acid-d4 Aspirin-d4 is intended for use as an internal standard for the quantification of aspirin by GC- or LC-MS. Aspirin is a non-selective, irreversible COX inhibitor. The IC50 values for ovine COX-1 and -2 are 0.75 and 1.25 mM, respectively. Aspirin acetylates COX-1 at Ser530 and COX-2 at Ser516 resulting in irreversible enzyme inhibition.
One of the isotopic labelled form of Acetylsalicylic Acid, which could be used as analgesic and anti-inflammatory agent.
Brand Name: Vulcanchem
CAS No.: 97781-16-3
VCID: VC0196547
InChI: InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D
SMILES: CC(=O)OC1=CC=CC=C1C(=O)O
Molecular Formula: C9H8O4
Molecular Weight: 184.18 g/mol

Acetylsalicylic Acid-d4

CAS No.: 97781-16-3

Cat. No.: VC0196547

Molecular Formula: C9H8O4

Molecular Weight: 184.18 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Acetylsalicylic Acid-d4 - 97781-16-3

CAS No. 97781-16-3
Molecular Formula C9H8O4
Molecular Weight 184.18 g/mol
IUPAC Name 2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid
Standard InChI InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D
Standard InChI Key BSYNRYMUTXBXSQ-QFFDRWTDSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H]
SMILES CC(=O)OC1=CC=CC=C1C(=O)O
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)O

Chemical Structure and Properties

Molecular Composition and Identification

Acetylsalicylic Acid-d4 is identified by its unique chemical structure and registry information. The compound has been thoroughly characterized in chemical databases and reference standards.

Table 1: Chemical Identification Parameters of Acetylsalicylic Acid-d4

ParameterValue
CAS Number97781-16-3
Molecular FormulaC9H4D4O4
Molecular Weight184.18 g/mol
IUPAC Name2-Acetoxybenzoic-3,4,5,6-d4 acid
Parent DrugAspirin

The molecular structure of Acetylsalicylic Acid-d4 retains the core functional groups of conventional aspirin, including the carboxylic acid group and the acetoxy moiety. The key difference lies in the benzene ring, where four hydrogen atoms have been replaced with deuterium atoms (heavy hydrogen isotopes) at positions 3, 4, 5, and 6 .

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its chemical structure and relationship to aspirin:

  • 2-Acetoxybenzoic-3,4,5,6-d4 Acid

  • Aspirin-D4

  • Benzoic-2,3,4,5-d4 acid, 6-(acetyloxy)-

  • 2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid

  • 2-(Acetyloxy)(~2~H_4_)benzoic acid

These alternative names emphasize the deuterium labeling pattern and the compound's relationship to the parent drug, aspirin.

Physical and Chemical Characteristics

Physical Properties

Acetylsalicylic Acid-d4 exhibits physical properties largely similar to those of non-deuterated aspirin, with slight variations attributable to the isotope effect. The compound typically appears as a white crystalline solid with physicochemical properties that facilitate its use in analytical applications.

The deuteration of the benzene ring confers a mass difference of +4 atomic mass units compared to conventional aspirin, creating a distinct mass spectral signature while maintaining nearly identical chromatographic behavior in most separation techniques. This characteristic is particularly valuable in mass spectrometry-based analytical methods, where the compound can serve as an internal standard without significantly altering retention times or separation profiles .

ParameterSpecification
Recommended Storage Temperature20°C
Container TypeSealed vial, protected from light
Stability ConsiderationsSusceptible to hydrolysis in aqueous solutions
Shelf LifeVaries by manufacturer (check certificate of analysis)

The compound should be stored in accordance with supplier recommendations to maintain its chemical integrity and isotopic purity. Like non-deuterated aspirin, Acetylsalicylic Acid-d4 is susceptible to hydrolysis, particularly in aqueous environments, potentially leading to the formation of deuterated salicylic acid derivatives .

Applications in Analytical Chemistry

Role as an Internal Standard

Acetylsalicylic Acid-d4 serves a critical function in analytical chemistry as an internal standard for the quantitative analysis of aspirin and its metabolites. The incorporation of four deuterium atoms creates a compound with nearly identical chemical behavior to non-deuterated aspirin but with a distinct mass that can be easily differentiated by mass spectrometric detection methods .

When added to biological samples at a known concentration, Acetylsalicylic Acid-d4 provides a reference point that compensates for variations in sample preparation, extraction efficiency, and instrument response. This allows for more accurate quantification of aspirin and its metabolites in complex matrices such as blood, urine, and tissue samples .

Method Development and Validation

The compound plays an instrumental role in the development and validation of analytical methods for aspirin quantification. Its use enables researchers to:

  • Establish calibration curves with improved accuracy

  • Assess matrix effects in complex biological samples

  • Evaluate extraction recoveries during sample preparation

  • Determine method precision and reproducibility

  • Assess stability of analytes under various storage conditions

These applications contribute to the development of robust analytical methods that can reliably detect and quantify aspirin and its metabolites in pharmaceutical formulations, biological samples, and environmental matrices .

Research Applications

Pharmacokinetic Studies

Acetylsalicylic Acid-d4 has become an essential tool in pharmacokinetic research focused on aspirin metabolism and disposition. By serving as an internal standard, it allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) profile of aspirin in preclinical and clinical studies .

The compound's application in such studies has contributed significantly to our understanding of aspirin's pharmacokinetic properties, including its rapid hydrolysis to salicylic acid, its distribution in various tissues, and its elimination pathways. This knowledge has informed dosing strategies, drug interaction assessments, and the development of modified-release formulations .

Metabolic Pathway Investigation

The compound has been instrumental in elucidating the metabolic pathways of aspirin. By using Acetylsalicylic Acid-d4 in controlled studies, researchers can differentiate between exogenous and endogenous sources of salicylates, track specific metabolic transformations, and identify previously unknown metabolites .

This application has enhanced our understanding of aspirin's effects on cyclooxygenase enzymes and other molecular targets, contributing to the broader knowledge base regarding its anti-inflammatory, analgesic, and antiplatelet mechanisms of action .

Environmental Analysis

Beyond biomedical applications, Acetylsalicylic Acid-d4 has been utilized in environmental monitoring studies to assess the presence and fate of pharmaceuticals in various ecosystems. As a deuterated reference standard, it helps scientists accurately quantify aspirin and its breakdown products in water systems, sediments, and other environmental matrices .

This application has grown in importance as concerns about pharmaceutical contamination of natural resources have increased, providing valuable data for environmental risk assessments and the development of remediation strategies .

Pharmacological Properties

Inhibitory Activity

While primarily used as an analytical standard, Acetylsalicylic Acid-d4 retains pharmacological properties similar to those of conventional aspirin. Research has confirmed that it functions as an inhibitor of both cyclooxygenase-1 (Cox-1) and cyclooxygenase-2 (Cox-2) enzymes, the primary targets of aspirin's anti-inflammatory and analgesic effects .

The inhibitory potency of Acetylsalicylic Acid-d4 against these enzymes is comparable to that of non-deuterated aspirin, although subtle differences in binding kinetics may exist due to the isotope effect. These similarities in pharmacological activity further validate its use as a reference standard in bioanalytical methods and pharmacokinetic studies .

SupplierCatalog NumberProduct FormatQuantity Options
VIVAN Life SciencesVLDL-01801Neat compoundVarious
LGC StandardsTRC-A187782Neat compoundVarious
Santa Cruz Biotechnologysc-217570Neat compound5 mg
HPC Standards674678Neat compound50 mg
VeeprhoDVE0024Neat compoundVarious

Researchers should consult supplier catalogs for current availability, pricing, and quantity options, as these may vary over time .

Quality Specifications

ParameterTypical Specification
Purity>95% (HPLC)
Isotopic Enrichment≥98% D
Identity ConfirmationNMR, MS
Certificate of AnalysisProvided with each lot
TraceabilityBatch-specific

Suppliers generally provide certificates of analysis that document the purity, identity, and isotopic enrichment of each lot, ensuring traceability and reliability for analytical applications .

Hazard ClassificationCategory
Skin irritationCategory 2
Eye irritationCategory 2
Skin sensitizationCategory 1

These classifications are based on regulatory frameworks such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the European Regulation (EC) No 1272/2008 .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator